3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine synthesis pathway and mechanism

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Abstract

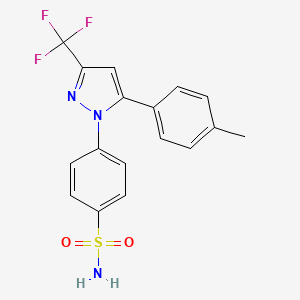

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a key heterocyclic building block in the development of advanced pharmaceutical and agrochemical agents. Its structural motif, featuring a substituted pyrazole core, is prevalent in a range of biologically active molecules. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the well-established Knorr pyrazole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and regioselectivity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1][2] This approach, known as the Knorr pyrazole synthesis, offers a direct and highly convergent route to the target scaffold.[3]

A retrosynthetic analysis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine identifies two primary synthons:

-

Synthon A : An arylhydrazine component, specifically [3-(trifluoromethyl)phenyl]hydrazine , which will form the N1-C2 and N1-C5 bonds of the pyrazole ring.

-

Synthon B : A three-carbon chain with functional groups that will become the C3, C4, and C5 atoms of the ring. To yield the desired 3-methyl and 5-amino substituents, a β-ketonitrile such as acetoacetonitrile (3-oxobutanenitrile) is the ideal precursor.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The primary and most efficient route for synthesizing the title compound is the acid-catalyzed cyclocondensation of [3-(trifluoromethyl)phenyl]hydrazine with acetoacetonitrile. This reaction assembles the pyrazole core in a single, high-yield step.

Principle and Mechanistic Rationale

The reaction proceeds through a well-defined sequence of nucleophilic addition, dehydration, and intramolecular cyclization, driven by the formation of a stable aromatic ring.[2][3]

-

Hydrazone Formation : The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of [3-(trifluoromethyl)phenyl]hydrazine on the electrophilic ketone carbonyl of acetoacetonitrile. The β-nitrogen of the hydrazine is more nucleophilic than the α-nitrogen, which experiences reduced electron density due to the inductive effect of the attached trifluoromethylphenyl group. This initial attack is typically the rate-determining step and is accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration yields a stable hydrazone intermediate.

-

Intramolecular Cyclization : The amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered ring.

-

Aromatization : The resulting non-aromatic intermediate rapidly undergoes tautomerization to establish the conjugated pyrazole ring system. This final step is thermodynamically highly favorable and drives the reaction to completion.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Materials and Reagents:

-

[3-(trifluoromethyl)phenyl]hydrazine (1.0 eq)

-

Acetoacetonitrile (1.05 eq)

-

Ethanol, absolute (approx. 5-10 mL per gram of hydrazine)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add [3-(trifluoromethyl)phenyl]hydrazine (1.0 eq) and ethanol. Begin stirring to dissolve the hydrazine.

-

Addition of Reagents : Add acetoacetonitrile (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Thermal Reaction : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up : Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

Data Summary for Synthesis

The following table summarizes key parameters for the described synthesis. Yields and reaction times are representative and may vary based on scale and specific conditions.

| Parameter | Value / Condition | Rationale / Comment |

| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate proton transfer and have appropriate boiling points for the reaction. |

| Catalyst | Glacial Acetic Acid | An acid catalyst activates the carbonyl group, accelerating the initial hydrazone formation.[3] |

| Temperature | 78-90°C (Reflux) | Provides the necessary activation energy for condensation and cyclization without significant side product formation.[4] |

| Reaction Time | 3 - 6 hours | Typically sufficient for complete conversion, verifiable by TLC analysis. |

| Typical Yield | 75 - 90% | The reaction is generally high-yielding due to the formation of a stable aromatic product. |

Conclusion

The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is reliably achieved through the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry. The acid-catalyzed condensation of [3-(trifluoromethyl)phenyl]hydrazine and acetoacetonitrile provides a direct, efficient, and high-yielding pathway to this valuable chemical intermediate. Understanding the underlying mechanism, particularly the factors governing regioselectivity and the role of catalysis, is paramount for optimizing reaction conditions and achieving high purity. The protocol detailed herein represents a field-proven, self-validating system for the production of this important building block for further application in medicinal and materials science.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Organic Chemistry Research. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate.... Retrieved from [Link]

- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135566336&t=l)